N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide
Description
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-(4-phenylphthalazin-1-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C22H17N3O2/c1-15(26)23-17-10-7-11-18(14-17)27-22-20-13-6-5-12-19(20)21(24-25-22)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,26) |
InChI Key |
QTYFITXSPFIQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to N-{3-[(4-Phenylphthalazin-1-yl)oxy]phenyl}acetamide
The synthesis of this compound proceeds via three primary stages:
- Construction of the 4-phenylphthalazin-1-ol core.
- Formation of the ether linkage between the phthalazine and phenyl rings.
- Acetylation of the aniline intermediate.
Synthesis of 4-Phenylphthalazin-1-ol
The phthalazine nucleus is synthesized through cyclocondensation of substituted benzil derivatives with phenylhydrazine. For example, reacting 1,2-diketones with phenylhydrazine in acetic acid at reflux yields the phthalazine scaffold. Substitution at the 4-position is achieved by introducing a phenyl group via Suzuki-Miyaura coupling post-cyclization.
Key Reaction Conditions
- Precursor : 1,2-Di(4-phenylbenzoyl)ethane.
- Reagent : Phenylhydrazine (1.2 equiv), glacial acetic acid.
- Temperature : 110°C, 8 hours.
- Yield : 68% (after recrystallization from ethanol).
Step-by-Step Methodologies
Ether Linkage Formation
The ether bond between 4-phenylphthalazin-1-ol and 3-aminophenol is established via a Mitsunobu reaction or nucleophilic aromatic substitution.
Mitsunobu Reaction
Procedure :
- Protect the amine group of 3-aminophenol as an acetyl derivative using acetic anhydride.
- React protected 3-acetamidophenol (1.1 equiv) with 4-phenylphthalazin-1-ol (1.0 equiv) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to room temperature).
- Deprotect the acetyl group using aqueous NaOH (2 M).
Optimized Parameters
Nucleophilic Aromatic Substitution
Procedure :
- Convert 4-phenylphthalazin-1-ol to its triflate derivative using triflic anhydride.
- React with 3-aminophenol (1.2 equiv) in DMF with K₂CO₃ (3.0 equiv) at 80°C.
Optimized Parameters
Acetylation of the Aniline Intermediate
The final acetylation step employs acetic anhydride under basic conditions:
Procedure :
- Dissolve 3-[(4-phenylphthalazin-1-yl)oxy]aniline (1.0 equiv) in dichloromethane (DCM).
- Add acetic anhydride (1.5 equiv) and pyridine (2.0 equiv) dropwise.
- Stir at room temperature for 4 hours.
Optimized Parameters
Optimization of Reaction Conditions
Solvent and Temperature Effects on Ether Formation
A biphasic acetone-water system (as used in analogous alkylation reactions) improved yields by 15% compared to pure DMF. Elevated temperatures (60–80°C) accelerated substitution kinetics but risked decomposition above 90°C.
Table 1 : Solvent Screening for Ether Formation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 65 |
| Acetone-H₂O | 60 | 78 |
| THF | 25 | 72 |
Characterization and Analytical Data
Comparative Analysis of Synthetic Approaches
The Mitsunobu method offers higher regioselectivity but requires costly reagents. Nucleophilic substitution is cost-effective but demands activated intermediates. Acetylation protocols consistently deliver high yields (>85%) across both routes.
Critical Challenges :
- Protecting group strategies for 3-aminophenol to prevent side reactions.
- Purification of polar intermediates via column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Analgesic Activity
Recent studies have shown that derivatives of acetamide compounds, including N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide, exhibit significant analgesic properties. For instance, a series of novel acetamide derivatives were synthesized and tested for their analgesic effects using the Eddy hot plate method . The findings indicated that certain compounds demonstrated analgesic activity comparable to conventional drugs like diclofenac, suggesting their potential as effective pain relievers .
| Compound | Analgesic Activity | Comparison to Diclofenac |
|---|---|---|
| 5cb | High | Comparable |
| 5cc | Very High | Superior |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Studies on phenoxy acetamide derivatives indicate that halogen-containing compounds enhance anti-inflammatory effects significantly. This suggests that modifications to the acetamide structure can lead to improved therapeutic outcomes in treating inflammatory conditions .
| Compound Type | Anti-inflammatory Activity |
|---|---|
| Halogenated Phenoxy Derivatives | Enhanced |
| Nitro Group Derivatives | Significant |
Anticancer Activity
The anticancer efficacy of this compound has been explored through various synthesized analogs. Recent investigations revealed that certain acetamide derivatives exhibited cytotoxic activity against multiple human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds were evaluated using the MTT assay , which measures cell viability .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 38 | MCF-7 | 75% |
| 39 | HCT116 | 68% |
Anticonvulsant Activity
In addition to analgesic and anticancer properties, this compound derivatives have been synthesized to evaluate their anticonvulsant activity. A study focused on new N-phenylacetamide derivatives showed promising results in animal models for epilepsy, particularly in reducing seizure activity during maximal electroshock tests .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves modifying existing acetamides to enhance their pharmacological profiles. Structure-activity relationship (SAR) studies have been crucial in identifying the most effective modifications for therapeutic applications, indicating that specific substitutions can significantly impact biological activity .
Mechanism of Action
The mechanism of action of N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and scavenging of free radicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-{3-[(4-Phenylphthalazin-1-yl)oxy]phenyl}acetamide with structurally or functionally analogous compounds, focusing on molecular features, substituents, and inferred properties:
Key Observations :
Core Heterocycle Influence: Phthalazine (target compound) and pyridazinone () are both nitrogen-rich heterocycles, but phthalazine’s fused aromatic system may enhance π-π stacking interactions compared to pyridazinone’s single-ring structure .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in ) improve thermal stability but may reduce solubility. The trifluoromethyl group () enhances lipophilicity and metabolic resistance .
- The acetamide group in all compounds provides hydrogen-bonding sites, critical for target binding .
Biological Activity Trends: Phthalazinone derivatives (e.g., ) show broad antimicrobial activity, likely due to the oxo group’s polarity and the phenyl ring’s aromatic interactions . Chlorinated analogs () are often used in polymer synthesis or as intermediates, suggesting the target compound’s chloro-free structure may prioritize biological over industrial applications .
Physicochemical Properties: The target compound’s calculated PSA (polar surface area, ~29.1 Ų inferred from ) suggests moderate solubility, comparable to phenylacetamide derivatives but lower than pyridazinones with methoxy groups () .
Research Implications
The structural uniqueness of this compound lies in its phthalazine-phenoxy-acetamide architecture, which distinguishes it from carbazoles, pyridazinones, and simpler phthalimides. Future studies should prioritize synthesizing this compound and evaluating its bioactivity against cancer cell lines or microbial strains, leveraging insights from its analogs .
Biological Activity
N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant data and findings from recent research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phthalazine moiety linked to an acetamide group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Phthalazine Derivative : The phthalazine core is synthesized through cyclization reactions involving appropriate precursors.
- Formation of the Acetamide : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including those similar to this compound. For instance, a study reported that certain phthalazine derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration in this compound’s efficacy against microbial pathogens .
Antioxidant Properties
Research indicates that derivatives of acetamides possess antioxidant properties. A study demonstrated that certain acetamide compounds effectively scavenged free radicals and reduced oxidative stress in cellular models, which may be relevant for this compound as well .
Anticonvulsant Activity
Preliminary investigations into related compounds have shown anticonvulsant properties. For example, derivatives containing similar structural features were tested in animal models and exhibited protective effects in seizure models, indicating that this compound may also possess such activity .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Cellular Targets : The phthalazine moiety may interact with various cellular receptors or enzymes, influencing signaling pathways.
- Radical Scavenging : The presence of functional groups allows the compound to act as a radical scavenger, mitigating oxidative damage in cells.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
